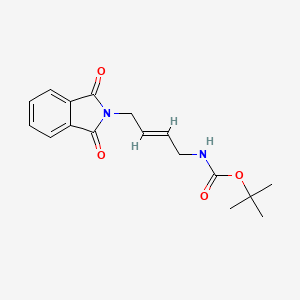

Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

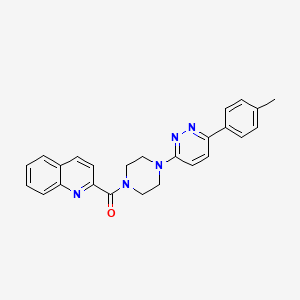

“Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate” is a chemical compound. It is similar to “tert-Butyl 2- ((2- (2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate”, which is a PROTAC linker featuring a thalidomide analogue, a hydrophilic PEG spacer, and a t-butyl ester . It is also similar to "tert-butyl allyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate" .

Synthesis Analysis

The synthesis of similar compounds involves substitution reactions . For example, “tert-Butyl 2- (1,3-dioxoisoindolin-2-yl)acetate” is synthesized through two substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure of “tert-butyl allyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate” is represented by the Inchi Code "1S/C16H18N2O4/c1-5-10-17 (15 (21)22-16 (2,3)4)18-13 (19)11-8-6-7-9-12 (11)14 (18)20/h5-9H,1,10H2,2-4H3" .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 263.25 . The storage temperature is room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

Versatile Intermediates for Asymmetric Synthesis

N-tert-Butanesulfinyl aldimines and ketimines, which share structural similarities with the target compound, serve as versatile intermediates in the asymmetric synthesis of amines. These intermediates facilitate the synthesis of a wide range of highly enantioenriched amines, including amino acids and amino alcohols, showcasing the utility of tert-butyl groups in chiral synthesis and catalysis (Ellman et al., 2002).

Enhancing Solar Cell Performance

The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This effect is attributed to the shift of the TiO2 band edge toward negative potentials and an increase in electron lifetime, demonstrating the impact of tert-butyl derivatives on photovoltaic device efficiency (Boschloo et al., 2006).

Palladium-Catalyzed Amidation

Palladium-catalyzed cross-coupling reactions involving tert-butyl carbamate with various aryl halides are a productive method to synthesize desired compounds efficiently. This research highlights the role of tert-butyl carbamate in facilitating organic synthesis, potentially including the synthesis of tert-butyl 4-(1,3-dioxoisoindolin-2-yl)but-2-enylcarbamate (Qin et al., 2010).

Click Chemistry for Unnatural Amino Acid Derivatives

A tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative, closely related to the target compound, is used as a precursor in the synthesis of triazolylalanine analogues via click chemistry. This research underscores the utility of tert-butyl and isoindolinyl groups in the synthesis of bioactive molecules and pharmaceuticals (Patil & Luzzio, 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

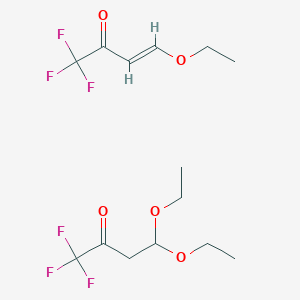

tert-butyl N-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)18-10-6-7-11-19-14(20)12-8-4-5-9-13(12)15(19)21/h4-9H,10-11H2,1-3H3,(H,18,22)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQOJSAWVBNMKP-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)

![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2859089.png)